molecular formula C18H20N2O3 B7571762 6-[1-[(4-methoxyphenyl)methylamino]ethyl]-4H-1,4-benzoxazin-3-one

6-[1-[(4-methoxyphenyl)methylamino]ethyl]-4H-1,4-benzoxazin-3-one

Numéro de catalogue B7571762
Poids moléculaire: 312.4 g/mol
Clé InChI: OLBHUPVRLLIHNA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-[1-[(4-methoxyphenyl)methylamino]ethyl]-4H-1,4-benzoxazin-3-one, commonly known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (RIMA). It is used as an antidepressant and anxiolytic drug. Moclobemide was first introduced in Europe in 1991, and since then, it has been used in many countries for the treatment of depression and anxiety disorders.

Mécanisme D'action

Moclobemide works by inhibiting the enzyme monoamine oxidase A (MAO-A). MAO-A is responsible for breaking down neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, Moclobemide increases the levels of these neurotransmitters in the brain, which can improve mood and reduce anxiety.
Biochemical and Physiological Effects:
Moclobemide has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain. It also increases the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. Moclobemide has been shown to have a low incidence of side effects compared to other antidepressants.

Avantages Et Limitations Des Expériences En Laboratoire

Moclobemide has several advantages for lab experiments. It has a low incidence of side effects, which makes it a safe drug to use in animal studies. Moclobemide is also a reversible inhibitor of MAO-A, which means that its effects are temporary and can be easily reversed. However, Moclobemide has limitations in terms of its selectivity for MAO-A. It also has a short half-life, which means that it needs to be administered multiple times a day.

Orientations Futures

There are several future directions for the study of Moclobemide. One direction is to investigate its potential use in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Another direction is to study its effects on neuroplasticity and synaptic plasticity. Finally, there is a need for further research on the selectivity of Moclobemide for MAO-A and its potential interactions with other drugs.

Méthodes De Synthèse

Moclobemide is synthesized by reacting 4-methoxybenzylamine with 2-chloro-4,5-dimethoxybenzoic acid to form 2-(4-methoxybenzyl)-4,5-dimethoxybenzoic acid. This compound is then reacted with thionyl chloride and triethylamine to form 2-(4-methoxybenzyl)-4,5-dimethoxybenzoyl chloride. Finally, the benzoxazine ring is formed by reacting the benzoyl chloride with 2-aminoethanol.

Applications De Recherche Scientifique

Moclobemide has been extensively studied for its antidepressant and anxiolytic effects. It has been shown to be effective in the treatment of major depressive disorder, social anxiety disorder, and panic disorder. Moclobemide has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.

Propriétés

IUPAC Name

6-[1-[(4-methoxyphenyl)methylamino]ethyl]-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-12(19-10-13-3-6-15(22-2)7-4-13)14-5-8-17-16(9-14)20-18(21)11-23-17/h3-9,12,19H,10-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBHUPVRLLIHNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCC(=O)N2)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[1-[(4-methoxyphenyl)methylamino]ethyl]-4H-1,4-benzoxazin-3-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.